3-Tert-butylspiro[3.3]heptan-1-one
Beschreibung
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-tert-butylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(8)5-4-6-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
HIEBTDYWDUZSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(=O)C12CCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Reaction Steps
Step 1: Generation of Reactive Intermediates
1-Sulfonylcyclopropanols serve as bench-stable surrogates for highly reactive cyclopropanones, which are otherwise unstable and prone to polymerization. These are reacted with lithiated 1-sulfonylbicyclo[1.1.0]butanes generated in situ via deprotonation with organolithium reagents (e.g., n-butyllithium).
Step 2: Nucleophilic Addition
The lithiated bicyclobutane nucleophile adds to the in situ generated cyclopropanone electrophile to form a 1-bicyclobutylcyclopropanol intermediate. This addition is performed at low temperature (−78 °C) to minimize side reactions and oligomerization.
Step 3: Acid-Mediated Semipinacol Rearrangement
Upon treatment with a Brønsted acid such as methanesulfonic acid or Lewis acids like aluminum chloride, the intermediate undergoes a semipinacol rearrangement. This "strain-relocating" rearrangement involves protonation of the bicyclobutyl moiety to form a cyclopropylcarbinyl cation, which then undergoes a-shift, resulting in the formation of the spiro[3.3]heptan-1-one framework with the tert-butyl substituent at the 3-position.
Experimental Conditions and Optimization
The following table summarizes key experimental parameters optimized for the nucleophilic addition step, which is critical for high yield and selectivity.
| Entry | Organolithium Base | Solvent (Conc.) | Temperature | Yield of Intermediate (%) |
|---|---|---|---|---|
| 1 | n-Butyllithium | THF (0.1 M) | −78 °C | <5 |
| 2 | n-Butyllithium | THF (0.1 M) | −20 °C | <10 |
| 3 | n-Butyllithium | THF (0.1 M) | −78 °C to RT | 67 |
| 4 | s-Butyllithium | THF (0.1 M) | −78 °C to RT | 40 |
| 5 | t-Butyllithium | THF (0.1 M) | −78 °C to RT | 37 |
| 6 | Methyl lithium | THF (0.1 M) | −78 °C to RT | 52 |
| 7 | n-Butyllithium | Et2O (0.1 M) | −78 °C to RT | 66 |
| 8 | n-Butyllithium | t-BuOMe (0.1 M) | −78 °C to RT | 46 |
| 9 | n-Butyllithium | i-Pr2O (0.1 M) | −78 °C to RT | 30 |
| 10 | n-Butyllithium (1.5 equiv) | THF (0.1 M) | −78 °C to RT | 58 |
| 11 | n-Butyllithium | THF (0.2 M) | −78 °C to RT | 51 |
| 12 | n-Butyllithium | THF (0.02 M) | −78 °C to RT | 21 |
Yield determined by ^1H NMR using 1,3,5-trimethoxybenzene as internal standard.
This data indicates that the best yields (~67%) are obtained when n-butyllithium is used in tetrahydrofuran (THF) at 0.1 M concentration with initial deprotonation at −78 °C followed by warming to room temperature.
Scope and Substrate Variability
- The reaction tolerates a variety of substituents on the bicyclobutane sulfonyl moiety, including aromatic, aliphatic, amino, and heteroaromatic groups.
- Electron-rich aromatic substituents generally provide higher yields.
- Chiral cyclopropanone equivalents can be employed to access optically active 3-substituted spiro[3.3]heptan-1-ones, although some stereochemical erosion (e.g., 85% enantiomeric excess) may occur depending on acid conditions.
- Use of aluminum chloride as Lewis acid during the semipinacol rearrangement can suppress epimerization and improve stereochemical retention.
Mechanistic Insights
- The semipinacol rearrangement proceeds via protonation of the bicyclobutyl moiety to generate a cyclopropylcarbinyl cation.
- This cation is stabilized by charge delocalization in its bicyclobutonium form, allowing for rotation and formation of both endo and exo diastereomers.
- The major product is typically the endo isomer, where the sulfonyl substituent is oriented toward the ketone.
- This mechanistic pathway differs from related rearrangements involving cyclobutanones, highlighting the unique reactivity of bicyclobutyl intermediates.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Preparation of 1-sulfonylcyclopropanols | From cyclopropanone ethyl trimethylsilyl ketal + sodium phenylsulfinate + formic acid | Bench-stable cyclopropanone equivalents generated |
| Preparation of 1-sulfonylbicyclo[1.1.0]butanes | From methyl sulfones or sulfonamides + epichlorohydrin + organolithium base | Lithiated bicyclobutane nucleophiles formed |
| Nucleophilic addition | 1-sulfonylcyclopropanol + lithiated bicyclobutane, n-BuLi, THF, −78 °C to RT | Formation of 1-bicyclobutylcyclopropanol intermediate (up to 67% yield) |
| Semipinacol rearrangement | MsOH or AlCl3, room temperature | Rearrangement to 3-tert-butylspiro[3.3]heptan-1-one, >90% yield |
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted spiro[3.3]heptan-1-ones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Tert-butylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Tert-butylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : C₁₁H₁₈O (calculated by adding a tert-butyl group [-C(CH₃)₃] to the base spiro[3.3]heptan-1-one structure, C₇H₁₀O ).
- Molecular Weight : 166.26 g/mol.
- Synthesis: Prepared via strain-relocating semipinacol rearrangements of 1-sulfonylcyclopropanols and lithiated bicyclo[1.1.0]butanes. The reaction proceeds through a cyclopropylcarbinyl cation intermediate, where the tert-butyl group stabilizes rotamers, leading to diastereomeric products under acidic conditions (e.g., MsOH or AlCl₃) .
Comparison with Similar Spiro[3.3]heptan-1-one Derivatives
The structural and functional diversity of spiro[3.3]heptan-1-one derivatives is highlighted below, with a focus on substituent effects, synthetic routes, and applications.
Table 1: Comparative Analysis of Spiro[3.3]heptan-1-one Derivatives
Structural and Functional Insights
- Steric Effects : The tert-butyl group in 3-Tert-butylspiro[3.3]heptan-1-one imposes greater steric hindrance than smaller substituents (e.g., ethoxy), affecting reaction kinetics and diastereoselectivity during synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 3-(3-bromophenyl) derivatives) increase electrophilicity at the ketone, altering reactivity in nucleophilic additions .
- Pharmacological Relevance : Fluorinated derivatives (e.g., 6,6-difluoro-3-phenyl) exhibit improved bioavailability and target binding due to fluorine’s electronegativity and small atomic radius .
Q & A
Basic: What are the critical steps in synthesizing 3-tert-butylspiro[3.3]heptan-1-one, and how can researchers optimize yield and purity?
Answer:
The synthesis typically involves cyclization of precursors under basic conditions, followed by regioselective introduction of the tert-butyl group. Key steps include:
- Precursor activation : Use of endocyclic alkenes or strained intermediates to facilitate ring closure .
- Reaction optimization : Control temperature (e.g., 0–25°C) and pH to minimize side reactions like hydrolysis or over-alkylation .
- Purification : Column chromatography or recrystallization to isolate the spirocyclic product with >95% purity .
Basic: How does the spiro[3.3]heptane core influence the compound's physicochemical properties and bioactivity?
Answer:
The rigid spiro[3.3]heptane scaffold:
- Mimics substituted benzene rings : Acts as a non-collinear bioisostere for meta- or para-substituted aromatic systems due to its 3D geometry .
- Enhances metabolic stability : Reduced rotational freedom decreases susceptibility to enzymatic degradation compared to linear analogs .
- Affects solubility : LogP values (~2.5–3.0) suggest moderate hydrophobicity, requiring formulation adjustments for in vitro assays .
Advanced: How can researchers resolve contradictions in reported binding affinities of 3-tert-butylspiro[3.3]heptan-1-one across enzyme assays?
Answer:
Discrepancies may arise from assay conditions or target conformation states. Methodological strategies include:
- Orthogonal validation : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) data to confirm binding kinetics .
- Buffer standardization : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize false negatives from aggregation or charge effects .
- Crystallographic studies : Use X-ray or cryo-EM to verify binding poses and identify allosteric modulation .
Advanced: What strategies enable functionalization of the spiro[3.3]heptane framework while preserving structural integrity?
Answer:
Functionalization requires balancing reactivity and strain:
- Regioselective alkylation : Introduce substituents at the 3-position via tert-butyloxycarbonyl (Boc)-protected intermediates to avoid ring distortion .
- Acylation/oxidation : Use mild reagents like TEMPO/NaClO for selective ketone formation without over-oxidizing the spiro core .
- Monitoring : Track structural changes via NMR to detect ring puckering or bond-angle strain .
Basic: What analytical methods are essential for characterizing 3-tert-butylspiro[3.3]heptan-1-one and its derivatives?
Answer:
- Structural elucidation : High-resolution mass spectrometry (HRMS) and / NMR (e.g., DEPT-135 for quaternary carbons) .
- Purity assessment : HPLC with UV/ELSD detection (C18 columns, acetonitrile/water gradients) .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for spirocycles) .
Advanced: How can computational modeling predict the interaction of 3-tert-butylspiro[3.3]heptan-1-one with biological targets?
Answer:
- Docking simulations : Use Schrödinger Glide or AutoDock Vina with flexible side chains to account for induced-fit binding .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) using MOE or Phase .
Basic: What safety protocols are recommended for handling 3-tert-butylspiro[3.3]heptan-1-one in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing or solvent-based reactions due to potential dust/volatility .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can researchers address low solubility of 3-tert-butylspiro[3.3]heptan-1-one in aqueous assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Pro-drug design : Introduce phosphate or PEGylated groups for transient hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release in cell-based studies .
Basic: What are the primary applications of 3-tert-butylspiro[3.3]heptan-1-one in medicinal chemistry?
Answer:
- Kinase inhibitors : The spiro core scaffolds ATP-binding pockets in CDK2 or EGFR targets .
- GPCR modulators : Rigid structure mimics endogenous ligands for serotonin or dopamine receptors .
- Antibacterial agents : Functionalized derivatives disrupt bacterial membrane proteins like MraY .
Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C, 3H^{3}\text{H}3H) aid in studying the metabolic fate of 3-tert-butylspiro[3.3]heptan-1-one?
Answer:
- Tracer synthesis : Incorporate at the carbonyl group via insertion during cyclization .
- Metabolic profiling : Use LC-MS/MS to identify hydroxylated or glucuronidated metabolites in hepatocyte incubations .
- Autoradiography : Quantify tissue distribution in rodent models to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
